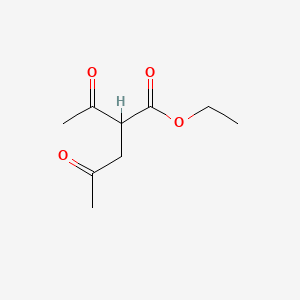

Ethyl 2-acetyl-4-oxopentanoate

説明

Contextual Significance in Modern Synthetic Chemistry

The significance of ethyl 2-acetyl-4-oxopentanoate in modern synthetic chemistry lies in its identity as a β-dicarbonyl compound, a class of molecules renowned for its unique reactivity. The molecule contains an ethyl ester group, an acetyl group at the second carbon, and a ketone function at the fourth carbon of the pentanoate chain. This arrangement of functional groups, particularly the ketone and ester carbonyls, allows the compound to engage in a wide array of chemical reactions.

Its structure facilitates keto-enol tautomerism, and the activated methylene (B1212753) protons between the carbonyl groups exhibit enhanced acidity, which is crucial for enolate formation and subsequent alkylation or acylation reactions. This reactivity profile makes it a valuable intermediate. The bifunctional nature of this compound allows for its participation in tandem or cyclization reactions, providing pathways to heterocyclic compounds and other complex structures. Its moderate polarity renders it soluble in common organic solvents like ethanol (B145695) and ethyl acetate.

A common synthetic route to this compound involves the reaction of ethyl acetoacetate (B1235776) with acetyl chloride, typically in the presence of a base like pyridine (B92270). The product is then purified through distillation or recrystallization.

Research Trajectory and Evolution of Studies on this compound

The study of this compound is historically rooted in the broader exploration of β-ketoester chemistry, which became a cornerstone of organic synthesis in the 20th century. Its importance emerged from research into fundamental carbon-carbon bond-forming reactions, such as the Claisen condensation, which provided methods for synthesizing complex β-ketoesters.

Early investigations into β-ketoester chemistry uncovered the distinct reactivity patterns of compounds containing both ketone and ester functionalities. A key discovery was the heightened acidity of the carbon atoms situated between the two carbonyl groups, a feature that dictates the chemical behavior of molecules like this compound and differentiates them from simple ketones or esters. This understanding of enolate chemistry was pivotal for its application in synthesis.

Over time, research expanded to recognize its potential as a versatile building block for constructing more elaborate molecular frameworks. For instance, studies have employed similar β-ketoester systems in stereospecific syntheses to create cyclohexenone derivatives via sigmatropic rearrangements. These investigations showcased the diverse synthetic transformations possible with β-ketoesters, extending beyond simple condensation reactions. The compound's structure allows for multiple reaction pathways, including decarboxylation, which often proceeds through stable six-membered transition states, further broadening its synthetic utility.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 41892-81-3 sigmaaldrich.com |

| Molecular Formula | C₉H₁₄O₄ sigmaaldrich.com |

| Molecular Weight | 186.21 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Synonyms | Ethyl 2-ethanoyl-4-oxopentanoate, 3-(Ethoxycarbonyl)hexane-2,5-dione chemicalbook.com |

| Physical Form | Solid or Liquid sigmaaldrich.comsigmaaldrich.com |

| Density | 1.06 g/cm³ at 25 °C |

| Boiling Point | 288.2 °C biosynth.com |

| InChI Key | WANUOLLLVOSMFL-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-acetyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANUOLLLVOSMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962043 | |

| Record name | Ethyl 2-acetyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41892-81-3 | |

| Record name | Pentanoic acid, 2-acetyl-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41892-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-acetyl-4-oxovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041892813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetyl-4-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Ethyl 2 Acetyl 4 Oxopentanoate

Established Synthetic Pathways

The synthesis of Ethyl 2-acetyl-4-oxopentanoate is achieved through several well-established routes in organic chemistry. These methods primarily involve the formation of carbon-carbon bonds through condensation reactions or sequential reactions from common starting materials.

Condensation Reactions for Formation of the Carbon Skeleton

Condensation reactions are vital for constructing the carbon framework of this compound. These reactions, which join two molecules with the loss of a small molecule like water or ethanol (B145695), are fundamental to its synthesis. The two primary approaches are the Claisen and Aldol (B89426) condensations.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org This reaction is a cornerstone for producing β-keto esters, a key structural feature of the target molecule. wikipedia.orgmasterorganicchemistry.com The significance of Claisen condensations in the broader field of β-ketoester chemistry provided the context for the development and study of compounds like this compound.

The mechanism proceeds through several key steps:

Enolate Formation : A strong base, such as sodium ethoxide, removes an acidic α-proton from an ester molecule, creating a nucleophilic enolate anion. wikipedia.orgopenstax.org

Nucleophilic Attack : The enolate anion attacks the carbonyl carbon of a second ester molecule. openstax.org

Elimination : The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. openstax.org

A full equivalent of base is required because the resulting β-keto ester has a highly acidic proton between the two carbonyl groups, and its deprotonation by the base drives the reaction equilibrium toward the product. wikipedia.orgopenstax.org For syntheses requiring different ester groups, a "crossed" or "mixed" Claisen condensation can be employed, which is most effective when one of the esters does not have enolizable α-protons. organic-chemistry.org

The Aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. iitk.ac.inmasterorganicchemistry.com While not a direct single step to the final product, the principles of the Aldol reaction are relevant for creating the carbon skeleton. The reaction mechanism involves the formation of a nucleophilic enolate which then attacks the carbonyl group of another molecule. iitk.ac.in

Depending on the reaction conditions, the initial β-hydroxy carbonyl product can undergo a subsequent dehydration (elimination of a water molecule) upon heating, leading to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com This two-step sequence is known as the Aldol condensation. youtube.com The ability to form either a β-hydroxy ketone or an α,β-unsaturated ketone makes the Aldol reaction a versatile tool in synthesis. pressbooks.pub Intramolecular Aldol condensations are also used to form cyclic structures from a single starting molecule that contains two reacting carbonyl functionalities. belnauka.by

Multi-Step Synthesis from Common Precursors

Multi-step synthesis allows for the controlled and sequential construction of complex molecules from simpler, readily available starting materials. This approach is particularly useful when direct condensation is not feasible or leads to unwanted side products.

Ethyl acetoacetate (B1235776) is a prominent precursor for synthesizing this compound. A common and direct method involves the reaction of ethyl acetoacetate with acetyl chloride, typically using a base like pyridine (B92270) and reflux conditions.

In more complex synthetic designs, protecting groups may be employed to achieve selectivity. chegg.com For instance, the ketone carbonyl group in ethyl acetoacetate is generally more reactive than the ester carbonyl group. chegg.com To direct a reaction to the ester functionality, the ketone can be selectively protected, for example, by reacting it with ethylene (B1197577) glycol to form an ethylene ketal. chegg.comodinity.com With the ketone group masked, a nucleophilic reagent can react with the ester group. A subsequent deprotection step then restores the ketone, yielding the desired product. chegg.com This multi-step strategy, while longer, provides greater control over the chemical transformations. chegg.com

Preparation of Substituted Analogues

The synthetic methodologies used to create this compound can be adapted to produce a variety of substituted analogues. These derivatives are valuable for exploring structure-activity relationships and developing new chemical entities.

One straightforward strategy is to vary the acylating agent used with ethyl acetoacetate. For example, reacting ethyl acetoacetate with butyryl chloride instead of acetyl chloride leads to the formation of ethyl 2-acetyl-3-oxo-hexanoate, an analogue with a longer alkyl chain. chemicalbook.com

More complex analogues can be synthesized through different pathways. The reaction of diethyl oxalate (B1200264) with a Grignard reagent, for instance, can produce substituted α-keto esters like ethyl 4-methyl-2-oxovalerate. chemicalbook.com Additionally, multi-step sequences involving acylation of cyclic β-diones followed by an intramolecular aldol-crotonic condensation can yield sophisticated analogues with fused ring systems. belnauka.by These methods demonstrate the flexibility of established synthetic reactions in creating a diverse library of related compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 41892-81-3 sigmaaldrich.com |

| Molecular Formula | C₉H₁₄O₄ sigmaaldrich.com |

| Molecular Weight | 186.21 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Boiling Point | 126-128 °C at 14 Torr echemi.com |

| Density | 1.062 g/cm³ echemi.com |

| Refractive Index | 1.433 echemi.com |

Table 2: Overview of Synthetic Approaches

| Method | Starting Materials | Key Intermediates/Reagents | Product Type |

|---|---|---|---|

| Acylation | Ethyl acetoacetate, Acetyl chloride | Pyridine (base) | This compound |

| Claisen Condensation | Two ester molecules (e.g., Ethyl acetate) | Sodium ethoxide (base) | β-keto ester openstax.org |

| Aldol Condensation | Two carbonyl compounds (e.g., Acetone) | Base (e.g., NaOH) | β-hydroxy ketone or α,β-unsaturated ketone iitk.ac.in |

| Protected Multi-step Synthesis | Ethyl acetoacetate, Ethylene glycol | p-Toluenesulfonic acid (catalyst) | Protected ketone intermediate chegg.comodinity.com |

| Analogue Synthesis (Acylation) | Ethyl acetoacetate, Butyryl chloride | Base | Ethyl 2-acetyl-3-oxo-hexanoate chemicalbook.com |

| Analogue Synthesis (Grignard) | Diethyl oxalate, Grignard reagent | Ether (solvent) | Substituted α-keto ester chemicalbook.com |

Optimization of Reaction Conditions and Yields in Synthesis

The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key factors that have been investigated to enhance the yield and efficiency of the C-acylation of ethyl acetoacetate include the choice of catalyst, base, solvent, and reaction temperature.

One of the primary methods for synthesizing this compound, also known as ethyl diacetylacetate, is the C-acylation of ethyl acetoacetate with acetyl chloride. This reaction's success and yield are significantly influenced by the chosen catalyst and base.

A documented procedure involves the use of magnesium turnings in benzene, heated under reflux for two hours. This method has been reported to produce this compound in yields ranging from 46% to 52%. orgsyn.org

Further research into the C-acylation of active methylene (B1212753) compounds has highlighted the efficacy of using magnesium chloride in conjunction with a tertiary amine base. In a notable example, the reaction of ethyl acetoacetate with acetyl chloride in the presence of magnesium chloride and pyridine as a base afforded Ethyl 3-oxo-2-acetylbutanoate (an isomer of the target compound) in a high yield of 91%. lookchem.com The use of magnesium chloride is thought to enhance the acidity of the active methylene group in ethyl acetoacetate, facilitating its deprotonation by the tertiary amine base. lookchem.com

The choice of the tertiary amine base is also a critical parameter. While both pyridine and triethylamine (B128534) can be used, their effectiveness can differ. In some acylation reactions, pyridine has been observed to be a more effective catalyst than the stronger base triethylamine, potentially due to reduced steric hindrance around the nitrogen atom, allowing for more efficient proton abstraction. jocpr.com

The solvent system also plays a role in the reaction's outcome. Solvents such as acetonitrile (B52724) and dichloromethane (B109758) have been successfully employed in the magnesium chloride-mediated acylation of ethyl acetoacetate. lookchem.com

The following table summarizes the findings from various studies on the synthesis of this compound and related acylation reactions, illustrating the impact of different reaction conditions on the yield.

| Catalyst/Mediator | Base | Solvent | Temperature | Reaction Time | Yield (%) |

| Magnesium | - | Benzene | Reflux (85-90°C) | 2 hours | 46-52 |

| Magnesium Chloride | Pyridine | Acetonitrile/Dichloromethane | 0°C to Room Temp | 1.25 hours | 91* |

| Magnesium Chloride | Triethylamine | Acetonitrile | Not specified | Not specified | - |

*Yield reported for the isomeric product, Ethyl 3-oxo-2-acetylbutanoate.

It is evident that the combination of a Lewis acid catalyst like magnesium chloride with an appropriate tertiary amine base like pyridine can lead to significantly higher yields compared to using magnesium metal alone. The optimization of the interplay between the catalyst, base, solvent, and temperature is crucial for the efficient and high-yielding synthesis of this compound.

Mechanistic Elucidation of Reactions Involving Ethyl 2 Acetyl 4 Oxopentanoate

Fundamental Reaction Pathways

The fundamental reaction pathways of ethyl 2-acetyl-4-oxopentanoate are centered around the reactivity of its carbonyl groups and the ability to form enolates. These pathways include nucleophilic attack at the carbonyl carbons, enolate-mediated carbon-carbon bond formation, alkylation, and reduction reactions.

Nucleophilic Attack at Carbonyl Centers

The ester and ketone carbonyl groups in this compound are electrophilic and susceptible to attack by nucleophiles. msu.edu The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then undergo further reactions depending on the nature of the nucleophile and the reaction conditions.

For instance, the ketone carbonyls can react with nitrogen nucleophiles, such as primary amines, to form imines. msu.edu The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. msu.edu The subsequent attack by the amine, followed by dehydration, yields the corresponding imine.

Table 1: Reactivity of Carbonyl Groups in this compound

| Carbonyl Group | Relative Reactivity | Typical Reactions |

| Ketone (C4) | High | Nucleophilic addition, Reduction, Imine formation |

| Ketone (acetyl) | High | Nucleophilic addition, Reduction, Haloform reaction |

| Ester | Moderate | Nucleophilic acyl substitution, Reduction |

Enolate Chemistry and Carbon-Carbon Bond Formation

The presence of hydrogens on the carbon atoms alpha to the carbonyl groups makes them acidic and allows for the formation of enolates in the presence of a base. masterorganicchemistry.comucsb.edu The resulting enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. The negative charge in the enolate is delocalized between the alpha-carbon and the oxygen atom of the carbonyl group, which stabilizes the anion. masterorganicchemistry.com

A key reaction involving the enolate of this compound is the Claisen condensation, a fundamental process for forming carbon-carbon bonds. In this reaction, the enolate of one ester molecule attacks the carbonyl group of another, leading to a β-keto ester. The presence of two ketone functionalities in this compound provides multiple sites for enolate formation and subsequent reactions.

Alkylation Reactions

The enolate derived from this compound can readily undergo alkylation when treated with alkyl halides. youtube.com This reaction, an example of an SN2 reaction, proceeds via the nucleophilic attack of the enolate on the electrophilic carbon of the alkyl halide. youtube.com The choice of the alkylating agent and reaction conditions can influence the site of alkylation, as the molecule possesses multiple acidic protons. Generally, the reaction is most efficient with primary or methyl halides to avoid competing elimination reactions. youtube.com

Reduction Reactions

The carbonyl groups of this compound can be reduced to the corresponding alcohols using various reducing agents. The choice of reducing agent determines the extent of reduction. For example, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will typically reduce the ketone groups to secondary alcohols while leaving the ester group intact. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ketones and the ester group to alcohols. The selective reduction of one carbonyl group over the others can be achieved by using specific reagents and reaction conditions.

Advanced Mechanistic Investigations

More advanced studies on the reactivity of this compound delve into the stereochemical outcomes of its reactions and the development of enantioselective transformations.

Stereochemical Aspects and Enantioselective Transformations

Given the prochiral nature of the carbonyl carbons and the potential to create new stereocenters during reactions, the stereochemistry of transformations involving this compound is a significant area of research. When a nucleophile attacks one of the ketone carbonyls, a new stereocenter can be formed. Without a chiral influence, this typically results in a racemic mixture of enantiomers.

However, the use of chiral catalysts or auxiliaries can direct the reaction to favor the formation of one enantiomer over the other. These enantioselective transformations are of great importance in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is required. Research in this area focuses on designing catalysts that can effectively differentiate between the two faces of the prochiral carbonyl group, leading to high enantiomeric excess of the desired product. For example, the reduction of the ketone can be performed with a chiral reducing agent to produce a specific enantiomer of the corresponding alcohol, such as ethyl 2-hydroxy-4-oxopentanoate. nih.gov

Catalytic Pathways and Catalyst Development

The synthesis and reactions of this compound are intrinsically linked to the chemistry of β-dicarbonyl compounds, with catalytic advancements playing a pivotal role in controlling reaction pathways and improving efficiency. The primary synthetic route to this and related β-keto esters is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. uomustansiriyah.edu.iq The development of catalysts for this transformation has evolved from simple bases to more sophisticated organocatalytic and metal-based systems, enabling greater control and versatility.

Initially, strong bases like sodium ethoxide have been the cornerstone for promoting Claisen condensations. uomustansiriyah.edu.iqquora.com The base's role is to generate a reactive enolate from an ester, which then acts as a nucleophile. uomustansiriyah.edu.iq For the synthesis of this compound, this would typically involve the acylation of a pre-formed enolate of ethyl acetoacetate (B1235776). The basic mechanism requires a stoichiometric amount of base to drive the reaction to completion by deprotonating the resulting β-keto ester product, which is more acidic than the starting ester. pressbooks.pubutexas.edu

More recent developments have focused on creating milder and more selective catalytic systems. Amine catalysts, for instance, have gained renewed interest. 4-(Dimethylamino)pyridine (4-DMAP) has been described as an effective catalyst for the transesterification of β-keto esters, a related and important transformation. Organocatalysis has also opened new avenues; for example, cinchona-derived organocatalysts have been successfully used in the asymmetric peroxidation of unsaturated β-keto esters, demonstrating the potential for creating chiral centers with high enantioselectivity. nih.gov

Furthermore, environmentally benign catalysts such as boric acid have been shown to effectively catalyze the transesterification of ethyl acetoacetate with various alcohols, highlighting a move towards greener chemistry. wordpress.com In the realm of metal catalysis, palladium complexes have been instrumental in developing novel reactions for allylic β-keto esters. These palladium-catalyzed reactions proceed via the formation of palladium enolates after decarboxylation, leading to products like α-allyl ketones and α,β-unsaturated ketones.

Table 1: Overview of Catalytic Systems in β-Keto Ester Transformations

| Catalyst Type | Specific Example(s) | Relevant Transformation | Key Research Finding |

|---|---|---|---|

| Strong Base | Sodium ethoxide (NaOEt), Lithium diisopropylamide (LDA) | Claisen Condensation | Required in stoichiometric amounts to deprotonate the product and drive equilibrium. pressbooks.pubutexas.edu |

| Amine Catalyst | 4-(Dimethylamino)pyridine (4-DMAP) | Transesterification | Effective organic base for modifying β-keto esters. |

| Organocatalyst | Cinchona-derived catalysts | Asymmetric Peroxidation | Enables highly enantioselective formation of chiral peroxides from unsaturated β-keto esters. nih.gov |

| Weak Acid | Boric Acid | Transesterification | An environmentally benign catalyst for reacting β-keto esters with primary and secondary alcohols. wordpress.com |

| Transition Metal | Palladium Complexes | Allylic Ester Reactions | Generates palladium enolates for various transformations like aldol (B89426) condensation and Michael addition. |

Oxidative Processes

The dicarbonyl functionality of this compound makes it susceptible to various oxidative processes, which can be harnessed for synthetic purposes. The specific outcome of an oxidation reaction is highly dependent on the oxidizing agent employed.

One significant oxidative pathway involves its use in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis. wikipedia.org In this reaction, a β-keto ester (such as ethyl acetoacetate, a precursor to the title compound) condenses with an aldehyde and ammonia (B1221849) to form a dihydropyridine. wikipedia.orgchemtube3d.com This intermediate is then oxidized to the final aromatic pyridine derivative. Common oxidizing agents used for this aromatization step include ferric chloride, manganese dioxide, and potassium permanganate (B83412). wikipedia.org

Peroxy acids are another class of reagents that can effect oxidation on β-keto esters. The Baeyer-Villiger oxidation, for instance, is a well-known reaction that converts a ketone into an ester through treatment with a peroxy acid. youtube.com In the case of this compound, this could potentially lead to the selective oxidation of one of the ketone carbonyl groups. Furthermore, the reaction of unsaturated β-keto esters with peroxides like tert-butyl hydroperoxide (TBHP) in the presence of organocatalysts can lead to δ-peroxy-β-keto esters. nih.gov These products can be further transformed into chiral δ-hydroxy-β-keto esters upon reduction. nih.gov

The use of hydrogen peroxide in the presence of an alkali is another method for the epoxidation of α,β-unsaturated carbonyl compounds, which avoids side reactions sometimes seen with peroxy acids. youtube.com While this compound is saturated, its enol form possesses a carbon-carbon double bond that could potentially undergo oxidative cleavage with strong oxidizing agents like ozone (ozonolysis) or potassium permanganate under harsh conditions. sci-hub.seyoutube.com Ozonolysis typically cleaves the double bond to yield aldehydes or ketones. youtube.com Permanganate oxidation of alkenes can yield diols or, with cleavage of the bond, carboxylic acids. sci-hub.se

Table 2: Potential Oxidative Reactions and Reagents

| Oxidizing Agent | Reaction Type | Potential Product Type | Reference Context |

|---|---|---|---|

| Potassium Permanganate (KMnO₄), Ferric Chloride (FeCl₃) | Aromatization | Pyridine derivative | Used in the final step of Hantzsch pyridine synthesis. wikipedia.org |

| Peroxy Acids (e.g., m-CPBA) | Baeyer-Villiger Oxidation | Ester | Oxidizes a ketone group to an ester. youtube.com |

| tert-Butyl Hydroperoxide (TBHP) | Peroxidation | δ-peroxy-β-keto ester | Used with organocatalysts on unsaturated β-keto esters. nih.gov |

| Ozone (O₃) followed by a workup | Ozonolysis (of enol form) | Aldehydes/Ketones | Cleavage of the C=C bond of the enol tautomer. youtube.com |

Kinetic Studies and Reaction Pathway Analysis

The reaction pathways of this compound are governed by the principles of dicarbonyl chemistry, particularly the acidity of the α-hydrogen and the stability of the resulting enolate. Kinetic studies and mechanistic analyses of related systems, such as the Claisen condensation, provide a clear framework for understanding its reactivity.

The Claisen condensation mechanism proceeds through several equilibrium steps. pressbooks.pubutexas.edu The reaction is initiated by the deprotonation of the α-carbon of an ester by a strong base, typically an alkoxide like sodium ethoxide. sigmaaldrich.com This step is reversible and the concentration of the resulting enolate at equilibrium is generally low. The enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule to form a tetrahedral intermediate. This intermediate subsequently collapses, expelling an alkoxide leaving group to yield the β-keto ester product. pressbooks.pub

Computational studies on the reaction of radicals with carbon monoxide and on dicarbonyl compounds have further refined the understanding of these reaction pathways. acs.org Such analyses help in mapping the potential energy surfaces of reactions, identifying transition states, and predicting the most energetically favorable routes. acs.org For complex, multi-step syntheses like the Hantzsch reaction, mechanistic analysis shows a sequence involving an initial aldol-type condensation between the aldehyde and one equivalent of the β-keto ester, followed by the formation of an enamine with a second equivalent of the β-keto ester, and a final Michael addition and cyclization. youtube.comscribd.com

Derivatives and Analogues of Ethyl 2 Acetyl 4 Oxopentanoate

Synthesis and Structural Features of Related β-Keto Esters

The synthesis of β-keto esters, the class of compounds to which ethyl 2-acetyl-4-oxopentanoate belongs, can be achieved through several established synthetic routes. These methods allow for the introduction of diverse substituents, leading to a library of analogues with varied structural features.

A common and versatile method for synthesizing β-keto esters involves the acylation of ketone enolates. nih.gov This can be achieved using reagents like dimethyl or ethyl carbonate in the presence of a strong base. nih.gov Another approach is the reaction of ketones with ethyl chloroformate. nih.gov More advanced methods utilize transition metal catalysts for the carboxylation of ketone enolates with carbon dioxide or carbon monoxide sources. nih.gov

Furthermore, β-keto esters can be prepared from carboxylic acids. One such pathway involves activating the carboxylic acid with agents like N,N′-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), followed by condensation with Meldrum's acid. The resulting intermediate is then refluxed in an alcohol, such as ethanol (B145695), to yield the desired β-keto ester. nih.gov Other methods include the NbCl₅-catalyzed reaction of aldehydes with ethyl diazoacetate, which selectively produces β-keto esters under mild conditions. organic-chemistry.org

A two-step synthesis for more complex, cyclic β-keto esters has also been reported, which involves an initial Williamson-type reaction followed by an intramolecular Dieckmann condensation. researchgate.net For instance, the reaction of ethyl 2-bromomethyl-3-quinoline-3-carboxylate with ethyl hydroxyacetate, followed by cyclization with sodium ethoxide, yields a pyranoquinoline compound containing a β-keto ester moiety. researchgate.net

Structurally, β-keto esters are characterized by the presence of a ketone carbonyl group at the β-position relative to the ester carbonyl. A key feature of these molecules is their existence in a keto-enol tautomeric equilibrium. However, spectroscopic analyses, such as NMR, have shown that many synthetic β-keto ester analogues exist predominantly in their keto form in solvents like chloroform. nih.gov The presence of two electrophilic carbonyl carbons and potentially acidic α-hydrogens makes them valuable and reactive building blocks in organic synthesis. researchgate.net

Comparative Reactivity Profiles of Key Analogues

The reactivity of β-keto ester analogues can vary significantly depending on their substitution patterns. The two carbonyl groups (the ester carbonyl, C1, and the keto carbonyl, C3) are the primary sites for nucleophilic attack, and their relative reactivity can be modulated by electronic and steric effects of the substituents.

Computational studies using Density Functional Theory (DFT) have been employed to compare the reactivity of different β-keto ester analogues. mdpi.com By calculating parameters such as condensed Fukui functions (fₖ⁺) and local hypersoftness (sₖ⁽²⁾), the susceptibility of the carbonyl carbons to nucleophilic attack can be predicted. mdpi.com

For a series of β-keto ester analogues of the bacterial quorum-sensing autoinducer N-(3-oxo-hexanoyl)-l-homoserine lactone, it was found that in most analogues, the ester carbonyl (C1) was the more electrophilic center, making it more susceptible to nucleophilic attack. mdpi.com However, in analogues containing a tert-butyl group or a 2,6-dichlorophenyl substituent, the keto carbonyl (C3) was found to be the more electrophilic site. mdpi.com This switch in reactivity highlights the significant influence of steric hindrance and the electronic nature of substituents on the reactivity profile. mdpi.com

The table below, based on data from a theoretical reactivity study, illustrates the comparative electrophilicity of the C1 and C3 carbonyl carbons in a series of β-keto ester analogues. mdpi.com A higher value for the condensed dual descriptor (Δfₖ) indicates greater susceptibility to nucleophilic attack.

| Compound Analogue | Substituent | Δfₖ at C1 (Ester) | Δfₖ at C3 (Keto) | More Reactive Site |

|---|---|---|---|---|

| 1 | Phenyl | -0.124 | -0.099 | C1 (Ester) |

| 2 | 2-Fluorophenyl | -0.125 | -0.100 | C1 (Ester) |

| 3 | 2-Methoxyphenyl | -0.125 | -0.100 | C1 (Ester) |

| 4 | 2-Nitrophenyl | -0.125 | -0.100 | C1 (Ester) |

| 5 | 2-Chlorophenyl | -0.125 | -0.101 | C1 (Ester) |

| 6 | 2,6-Dichlorophenyl | -0.125 | -0.134 | C3 (Keto) |

| 7 | Pentafluorophenyl | -0.127 | -0.103 | C1 (Ester) |

| 8 | tert-Butyl | -0.123 | -0.133 | C3 (Keto) |

Data adapted from a computational analysis by Molina-Salinas et al. (2023). mdpi.com

This differential reactivity allows for selective transformations. For instance, reactions like transesterification typically occur at the ester carbonyl, whereas aldol-type reactions would involve the enolate formed adjacent to the keto carbonyl. mdpi.com

Structure-Reactivity Relationship Studies within the Series

The relationship between the chemical structure of β-keto ester analogues and their reactivity is a critical area of study, particularly for designing molecules with specific biological activities. It has been established that a compound's bioactivity can often be linked to its hydrophobic, electronic, and steric characteristics. nih.gov

In studies of β-keto esters as potential quorum-sensing inhibitors, the nature of the substituent on the phenyl ring has been shown to be crucial. nih.govresearchgate.net The introduction of resonance-activating groups (like methoxy), induction-activating groups (like halogens), or deactivating groups (like nitro) alters the electronic properties of the entire molecule. nih.gov These electronic modifications, in turn, influence the local reactivity of the carbonyl centers, as demonstrated by DFT calculations. mdpi.com

Hammett plots, which correlate reaction rates with substituent constants (σ), provide quantitative evidence for these electronic effects. mdpi.com Studies on related acyl transfer reactions show strong correlations between the electronic nature of substituents and the reaction kinetics, confirming that electron-withdrawing groups generally accelerate the reaction by stabilizing the transition state. mdpi.com This principle directly applies to the β-keto ester series, where the substituents' electronic influence dictates the molecule's reactivity profile and, consequently, its potential as a synthetic intermediate or bioactive agent.

Regioselective and Chemoselective Transformations of Derivatives

The presence of multiple reactive sites in β-keto ester derivatives makes regioselectivity and chemoselectivity key considerations in their chemical transformations. The ability to control which functional group reacts is paramount for their use as synthetic building blocks. researchgate.net

Regioselectivity refers to the preferential reaction at one position over another. In unsymmetrical 1,3-dicarbonyl compounds, such as derivatives of this compound, cyclization reactions can often lead to a mixture of regioisomers. For example, in the Guareschi-Thorpe reaction, which is used to synthesize pyridines from 1,3-dicarbonyls, the regiochemical outcome is highly dependent on the structure of the dicarbonyl substrate. researchgate.net The reaction of unsymmetrical diketones with cyanothioacetamide can lead to mixtures of isomeric pyridinethiones, with the predominance of one isomer being influenced by the relative reactivity of the two carbonyl groups. researchgate.net Modifying the substrate, for instance by converting one carbonyl group into an enamine, can enhance the regioselectivity of the cyclization. researchgate.net

Chemoselectivity , the selective reaction of one functional group in the presence of others, is also critical. The two distinct carbonyl groups in β-keto esters allow for such selective reactions. researchgate.net For example, palladium-catalyzed reactions of allylic β-keto esters demonstrate remarkable chemoselectivity. These reactions proceed through the formation of a palladium enolate, which can then undergo various transformations like aldol (B89426) condensation or Michael addition without affecting other parts of the molecule. nih.gov In the presence of an aldehyde, an intramolecular aldol condensation can occur selectively at the ketone position, yielding cyclic products in high yield. nih.gov

Similarly, chemoselective amination can be controlled by reaction conditions and steric factors. researchgate.net In related β-keto amides, amination can be directed to the ketone moiety at low temperatures with less hindered substrates, while reaction at the amide carbonyl occurs at higher temperatures or with bulkier substrates. researchgate.net These principles of controlling selectivity are fundamental to harnessing the synthetic potential of this compound derivatives.

Applications of Ethyl 2 Acetyl 4 Oxopentanoate in Complex Molecule Synthesis

Role as a Versatile Building Block in Organic Synthesis

Ethyl 2-acetyl-4-oxopentanoate is a prized building block in organic synthesis due to the multiple reactive sites within its structure. The presence of both β-ketoester and simple ketone functionalities allows for a wide range of chemical transformations. Chemists have utilized this compound as a foundational element for creating more complex molecules. smolecule.com Its structure is particularly amenable to fundamental carbon-carbon bond-forming processes, such as Claisen condensation reactions, which are crucial for elongating carbon chains and building sophisticated molecular frameworks.

The reactivity of the compound is enhanced by the acidity of the carbon atom situated between the two carbonyl groups of the β-ketoester system, making it a prime site for alkylation and other substitution reactions. This allows for the controlled introduction of new substituents, further diversifying its synthetic potential. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, enabling the formation of new chemical bonds and the modification of its molecular structure. This versatility makes it a key intermediate for synthesizing complex organic molecules and polyfunctional compounds.

Utility in the Synthesis of Bioactive Compounds

The structural framework of this compound serves as a valuable starting point for the synthesis of various bioactive molecules. solubilityofthings.com Research has demonstrated that the compound itself exhibits significant biological activity, particularly notable antioxidant properties. One study highlighted its capacity to scavenge free radicals and inhibit lipid peroxidation, suggesting potential for use in developing therapeutic agents.

Furthermore, derivatives of this compound have been investigated for a range of biological applications, including potential antimicrobial and anticancer activities. evitachem.com Its role as a precursor allows chemists to construct novel molecules that can be tested for interactions with biological targets, such as enzymes and cellular membranes. The compound's demonstrated antimicrobial activity, for instance, appears to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic pathways.

Intermediate in Pharmaceutical Synthesis

This compound is classified as a bulk drug intermediate and is a versatile building block for synthesizing pharmaceuticals. smolecule.comechemi.com Its utility in medicinal chemistry is a subject of ongoing research. The compound has been identified as a promising lead compound for the development of treatments for neuropathic pain. biosynth.com This potential is linked to its α2δ subunit binding activity. biosynth.com

Pharmacokinetic studies have been conducted to understand its behavior in biological systems, revealing that it is metabolized into other compounds, which themselves may possess therapeutic properties. biosynth.com Its application as an intermediate in the production of pharmaceuticals underscores its importance in the drug development pipeline. finetechnology-ind.com

Application in the Construction of Complex Ring Systems and Carbon Skeletons

The specific arrangement of carbonyl groups in this compound makes it an excellent substrate for cyclization reactions, which are fundamental to constructing complex ring systems. The β-dicarbonyl motif is a classic feature used in organic synthesis to form cyclic compounds.

Research has shown that this and similar β-ketoester frameworks are valuable in stereospecific synthesis methods. For example, they have been used to construct cyclohexenone derivatives through sigmatropic rearrangement pathways. The compound's structure allows for multiple reaction pathways that can lead to the formation of complex heterocycles and intricate carbon skeletons, demonstrating its utility in building diverse and complex molecular architectures.

Development of New Materials and Chemical Entities

The chemical reactivity of this compound makes it a key component in the development of new materials and novel chemical entities. Its ability to act as either a nucleophile or an electrophile depending on the reaction conditions allows for the formation of covalent bonds with a variety of target molecules. This adaptability is crucial for creating specialty chemicals and intermediates for various industrial processes. evitachem.com

By undergoing reactions such as oxidation, reduction, or substitution, the core structure of this compound can be systematically modified. This allows researchers to design and synthesize new molecules with specific, desired properties, contributing to the expansion of chemical space and the discovery of new materials with unique functions.

Interactions Within Biological and Biochemical Systems

Substrate in Enzymatic Reactions

Currently, there is limited specific information available in publicly accessible scientific literature detailing Ethyl 2-acetyl-4-oxopentanoate as a direct substrate for named enzymes. While its structural similarity to other β-keto esters suggests potential interactions with esterases and dehydrogenases, specific enzymatic assays and kinetic data for this compound are not extensively documented. Research on related oxopentanoate derivatives indicates their involvement with enzymes such as branched-chain amino acid aminotransferases and 2-oxo acid dehydrogenases. However, direct evidence for this compound's role as a substrate in these or other enzymatic reactions requires further investigation.

Studies of Metabolic Pathways

Pharmacokinetic studies have provided insights into the metabolic fate of this compound. Research in rat models has shown that following oral administration, the compound is metabolized into distinct derivatives. biosynth.com The primary identified metabolites are carboxythis compound and pyridazine this compound. biosynth.com This indicates that the metabolic pathways for this compound involve both oxidation and condensation reactions. The formation of a pyridazine derivative suggests a reaction with a nitrogen-containing endogenous compound.

Table 1: Identified Metabolites of this compound in Rat Models

| Parent Compound | Metabolite | Metabolic Transformation |

|---|---|---|

| This compound | Carboxythis compound | Oxidation |

| This compound | Pyridazine this compound | Condensation/Cyclization |

Ligand in Coordination Chemistry and Metal Complex Formation

The structure of this compound, specifically its β-keto ester functionality, suggests its potential to act as a chelating ligand in coordination chemistry. The two carbonyl groups can coordinate with a central metal ion to form a stable six-membered ring. This type of chelation is a well-known characteristic of β-dicarbonyl compounds, which are widely used to synthesize metal complexes. beilstein-journals.org

Applications in Biochemical Assay Development and Inhibitor Screening

There is currently no significant evidence in the scientific literature to suggest that this compound is widely used in the development of biochemical assays or for inhibitor screening purposes. While its functional groups could theoretically be exploited for the design of specific probes or as a scaffold for inhibitor synthesis, its application in high-throughput screening or as a tool compound in biochemical assays has not been documented. researchgate.netnih.govevotec.comnih.gov

Computational Chemistry and Theoretical Modeling of Ethyl 2 Acetyl 4 Oxopentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and inherent reactivity of ethyl 2-acetyl-4-oxopentanoate. Such calculations can map the electron distribution, identify reactive sites, and quantify molecular properties that govern its chemical behavior.

A fundamental aspect of understanding reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the HOMO is typically localized on the enolate form, indicating its nucleophilic character. Conversely, the LUMO is generally centered on the carbonyl carbons, highlighting their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap suggesting higher reactivity.

Theoretical reactivity descriptors, derived from DFT calculations, offer a quantitative measure of the molecule's chemical behavior. These descriptors are invaluable for predicting how the molecule will interact with other chemical species. For instance, the analysis of conceptual DFT reactivity indices can pinpoint the most probable sites for electrophilic and nucleophilic attacks. mdpi.comnih.govresearchgate.net

Furthermore, the calculation of electrostatic potential (ESP) maps provides a visual representation of the charge distribution across the molecule. In this compound, these maps would reveal negative potential regions around the oxygen atoms of the carbonyl and ester groups, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. Conversely, positive potential regions would be expected around the hydrogen atoms.

The presence of multiple carbonyl groups suggests the possibility of keto-enol tautomerism. DFT calculations are a powerful tool to investigate the thermodynamics of this equilibrium. emerginginvestigators.orgresearchgate.netorientjchem.org By calculating the relative energies of the keto and various enol forms, it is possible to predict the predominant tautomer under different conditions. For similar β-dicarbonyl compounds, the enol form is often stabilized by the formation of an intramolecular hydrogen bond. emerginginvestigators.orgresearchgate.net

Table 1: Representative Theoretical Reactivity Descriptors for a β-Keto Ester

| Descriptor | Value (illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates high reactivity. |

| Electronegativity (χ) | 3.85 eV | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | 2.79 eV | Quantifies the electrophilic character of a molecule. |

Note: The values in this table are illustrative and based on typical ranges for similar β-keto esters. Specific values for this compound would require dedicated DFT calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most favorable reaction pathways, locate transition states, and calculate activation energies. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions.

For instance, in the case of a base-catalyzed alkylation of this compound, reaction pathway modeling could be used to compare the energetics of alkylation at the α-carbon versus the γ-carbon. The calculations would involve optimizing the geometries of the reactants, the intermediate enolate, the transition states for alkylation at each position, and the final products. The computed activation barriers would reveal the kinetic product, while the relative energies of the products would indicate the thermodynamic product.

Transition state analysis is a key component of these studies. By analyzing the vibrational frequencies of the transition state structure, it is possible to confirm that it represents a true saddle point on the potential energy surface (characterized by a single imaginary frequency) and to visualize the atomic motions corresponding to the reaction coordinate.

The effect of the solvent on the reaction pathway can also be incorporated into these models using implicit or explicit solvent models. This is particularly important for reactions involving charged species, such as enolates, where solvent stabilization can significantly influence the reaction outcome. Studies on similar compounds have shown that polar solvents can stabilize keto tautomers over their enol counterparts due to the higher polarity of the keto form. orientjchem.org

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations provide a dynamic picture of this compound and its interactions within a reaction environment. Unlike static quantum chemical calculations, MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of the molecule and its interactions with solvent molecules and other reactants. mdpi.comnih.govresearchgate.net

In the context of a reaction, MD simulations can be used to study the diffusion of reactants, the formation of pre-reaction complexes, and the role of solvent molecules in stabilizing intermediates and transition states. For example, an MD simulation of this compound in a solvent could reveal the preferred solvation shell structure around the molecule and identify specific solvent-solute interactions, such as hydrogen bonds.

MD simulations are also valuable for studying the binding of this compound to a biological target, such as an enzyme. researchgate.net By simulating the protein-ligand complex, it is possible to assess the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimate the binding free energy. Such simulations can provide a rationale for the observed biological activity of the compound and guide the design of more potent analogues. mdpi.comnih.govresearchgate.net

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a β-Keto Ester in a Protein Binding Site

| Parameter | Observation (illustrative) | Significance |

| RMSD of Ligand | Stable trajectory around 1.5 Å | Indicates stable binding of the ligand in the active site. |

| Key Hydrogen Bonds | Maintained with residues Asp128 and Arg150 | Highlights critical interactions for binding affinity. |

| Water Bridges | Mediated interaction with Tyr95 | Shows the role of solvent in the binding interface. |

| Binding Free Energy | -8.5 kcal/mol | Predicts a favorable binding affinity. |

Note: This table presents hypothetical data that could be obtained from an MD simulation. The specific residues and values would depend on the protein target.

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are highly effective in predicting the spectroscopic signatures of molecules like this compound, which aids in the interpretation of experimental spectra. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. The calculated frequencies and intensities of the carbonyl stretching modes would be particularly informative for distinguishing between different tautomers and conformers.

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated using quantum chemical methods. These theoretical predictions can be compared with experimental data to confirm the structure of the molecule and to assign the observed signals to specific nuclei.

Conformational analysis is another area where computational chemistry provides crucial insights. mdpi.comnih.govresearchgate.net this compound possesses several rotatable bonds, leading to a complex conformational landscape. By systematically rotating these bonds and calculating the energy of each resulting conformer, it is possible to identify the low-energy conformations that are likely to be populated at a given temperature. The results of such an analysis can reveal the preferred spatial arrangement of the functional groups, which in turn influences the molecule's reactivity and intermolecular interactions. For related molecules, computational studies have successfully identified the most stable conformers in different environments. nih.gov

Future Directions and Emerging Research Perspectives

Exploration of Unconventional Reactivity and Transformations

Future research is anticipated to delve into the unconventional reactivity of Ethyl 2-acetyl-4-oxopentanoate, moving beyond its traditional role in Claisen condensations and related transformations. A key area of interest lies in the development of novel catalytic systems to achieve unprecedented chemical modifications.

One promising avenue is the use of transition metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions. For instance, palladium-catalyzed reactions, which have shown success with other β-keto esters, could be adapted for this compound. These reactions could include decarboxylative allylations, arylations, and other cross-coupling reactions, providing access to a diverse array of complex molecular architectures. Such transformations offer alternatives to classical methods that often require harsh reaction conditions.

Furthermore, the exploration of cascade reactions involving this compound as a key building block is a burgeoning area of research. These sequential transformations, occurring in a single pot, can significantly enhance synthetic efficiency by minimizing purification steps and reducing waste. Designing novel cascade sequences will enable the rapid construction of intricate molecular frameworks from this relatively simple precursor.

| Research Focus | Potential Transformation | Significance |

| Transition Metal Catalysis | Palladium-catalyzed cross-coupling | Access to complex molecules under mild conditions |

| Cascade Reactions | Multi-component one-pot synthesis | Increased synthetic efficiency and reduced waste |

| Photoredox Catalysis | Visible-light mediated reactions | Novel bond formations using sustainable energy |

Integration into Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and the future of this compound chemistry is intrinsically linked to the development of more sustainable methodologies. Research in this area is multifaceted, addressing aspects from the choice of solvents and catalysts to the use of renewable feedstocks.

A significant focus is on replacing traditional volatile organic solvents with more environmentally benign alternatives. The investigation of water or bio-derived solvents for reactions involving this compound is a key objective. Additionally, the use of solid acid or base catalysts, such as zeolites, in the synthesis and transformation of β-dicarbonyl compounds is a promising green alternative to homogeneous catalysts, as they can be easily recovered and recycled.

Moreover, the development of biocatalytic methods for the synthesis and modification of this compound is a rapidly advancing field. Enzymes offer high selectivity and can operate under mild conditions, reducing energy consumption and byproduct formation. The synthesis of β-ketoesters from renewable resources, such as fatty acids, is also being explored, which could provide a more sustainable route to this important chemical intermediate.

| Green Chemistry Approach | Specific Example | Environmental Benefit |

| Alternative Solvents | Water, bio-solvents | Reduced use of volatile organic compounds |

| Heterogeneous Catalysis | Zeolites | Catalyst recyclability and waste reduction |

| Biocatalysis | Enzymatic reactions | High selectivity and mild reaction conditions |

| Renewable Feedstocks | Synthesis from fatty acids | Reduced reliance on petrochemical sources |

Expanding Applications in Interdisciplinary Research Fields

The unique structural features of this compound make it a valuable scaffold for the synthesis of a wide range of biologically active molecules and functional materials. Its future applications are expected to extend significantly into various interdisciplinary research fields.

In medicinal chemistry, this compound and its derivatives are being investigated as potential therapeutic agents. For instance, it has been identified as a promising lead compound for the treatment of neuropathic pain. biosynth.com The β-keto ester moiety is a key pharmacophore in many drug molecules, and the ability to readily modify the structure of this compound allows for the generation of libraries of compounds for high-throughput screening and drug discovery programs.

In the realm of materials science, the dicarbonyl functionality of this compound provides a versatile handle for the synthesis of novel polymers and functional materials. It can be used as a monomer or a cross-linking agent to create materials with tailored properties for applications in electronics, coatings, and biomedical devices. The ability to incorporate this building block into larger molecular assemblies opens up possibilities for creating advanced materials with unique optical, electronic, or mechanical properties.

| Interdisciplinary Field | Potential Application | Research Goal |

| Medicinal Chemistry | Neuropathic pain treatment | Development of new therapeutic agents |

| Drug Discovery | Synthesis of compound libraries | Identification of novel bioactive molecules |

| Materials Science | Polymer synthesis | Creation of functional materials with tailored properties |

Advanced Spectroscopic and Structural Characterization Techniques

A deeper understanding of the structure, conformation, and reactivity of this compound and its derivatives is crucial for advancing its applications. The use of advanced spectroscopic and structural characterization techniques will play a pivotal role in this endeavor.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed insights into the stereochemistry and conformational preferences of molecules derived from this compound. For example, in the study of diastereoselective reductions of related β-keto esters, 1H-NMR spectroscopy has been instrumental in assigning the relative configurations of the newly formed stereocenters.

X-ray crystallography is another powerful tool for the unambiguous determination of the three-dimensional structure of crystalline derivatives of this compound. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding structure-activity relationships and designing new molecules with specific properties.

Computational chemistry is also emerging as an indispensable tool for studying the properties of this compound. Density Functional Theory (DFT) calculations can be used to predict its reactivity, spectroscopic properties, and conformational landscape, providing a theoretical framework to complement experimental findings.

| Technique | Information Gained | Impact on Research |

| Advanced NMR Spectroscopy | Stereochemistry, conformation | Understanding reaction mechanisms and product outcomes |

| X-ray Crystallography | 3D molecular structure | Elucidating structure-activity relationships |

| Computational Chemistry | Reactivity, spectroscopic properties | Guiding experimental design and interpreting results |

Q & A

Q. How can systematic reviews on this compound’s applications balance novelty with existing literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。